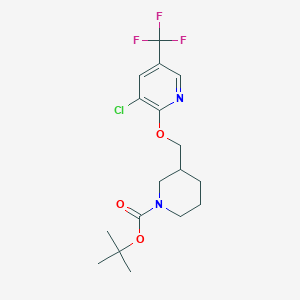

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1417794-57-0) is a piperidine-based compound featuring a pyridine ring substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The pyridinyloxy moiety is connected via a methylene bridge (-CH₂-O-) to the piperidine ring at position 3, while the tert-butyl carbamate group at position 1 provides steric protection and modulates solubility . Its molecular formula is C₁₆H₂₀ClF₃N₂O₃, with a molecular weight of 380.79 g/mol. The compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to the electron-withdrawing Cl and CF₃ groups, which enhance metabolic stability and influence target binding .

Properties

IUPAC Name |

tert-butyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClF3N2O3/c1-16(2,3)26-15(24)23-6-4-5-11(9-23)10-25-14-13(18)7-12(8-22-14)17(19,20)21/h7-8,11H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEATWQKDKDGKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1417793-54-4) is a synthetic compound belonging to the family of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology.

The molecular formula of this compound is , with a molecular weight of 394.82 g/mol. The compound exhibits a complex structure that may influence its biological interactions and therapeutic potential.

Biological Activity Overview

Research indicates that compounds with similar structures, particularly piperidine derivatives, exhibit a variety of biological activities including:

- Anticancer Activity : Some studies have highlighted the potential of piperidine derivatives in inducing apoptosis in cancer cells. For instance, one study demonstrated that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuropharmacological Effects : Piperidine derivatives have also been implicated in modulating cholinergic activity, which is crucial for cognitive functions. Compounds targeting muscarinic acetylcholine receptors have shown promise in treating neurodegenerative diseases like Alzheimer's .

Anticancer Research

A notable study examined the efficacy of various piperidine derivatives, including those structurally related to this compound). The findings suggested that these compounds could inhibit cell proliferation and promote apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 5.0 | Apoptosis induction |

| Compound B | A549 | 10.0 | Mitochondrial disruption |

| tert-butyl derivative | TBD | TBD | TBD |

Neuropharmacological Studies

In another investigation focusing on neuropharmacological properties, piperidine derivatives were tested for their ability to inhibit cholinesterase enzymes, which are significant in Alzheimer's disease pathology. The structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance inhibitory activity against acetylcholinesterase (AChE) .

Table 2: Cholinesterase Inhibition Data

Structure–Activity Relationship (SAR)

The SAR analysis of piperidine derivatives reveals that specific structural features significantly affect their biological activity. For instance, the presence of electron-withdrawing groups such as trifluoromethyl enhances binding affinity to target proteins, potentially increasing efficacy against cancer cells and neurodegenerative conditions .

Scientific Research Applications

Anticancer Research

The compound has been evaluated for its role as a checkpoint kinase 1 (CHK1) inhibitor . CHK1 plays a crucial role in the cellular response to DNA damage, making it a target for cancer therapies. Studies indicate that compounds with similar structural features exhibit promising efficacy in enhancing the effects of DNA-damaging chemotherapeutics .

Case Study: CHK1 Inhibitor Development

A study published in the Journal of Medicinal Chemistry highlighted the optimization of a series of CHK1 inhibitors, where structural modifications led to enhanced potency and selectivity against cancer cell lines. The findings suggest that tert-butyl derivatives can serve as effective scaffolds for developing novel anticancer agents .

Neuropharmacology

Research indicates potential applications in neuropharmacology, particularly regarding the modulation of neurotransmitter systems. Compounds with piperidine structures are often investigated for their effects on dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and schizophrenia .

Case Study: Dual Action on Receptors

In a study focusing on dual-target drugs, researchers explored compounds similar to tert-butyl derivatives that act as both agonists and antagonists at mu-opioid receptors and dopamine D3 receptors. This dual action can provide therapeutic benefits in managing pain while minimizing addiction risks associated with traditional opioids .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory applications. Research into similar compounds has shown that trifluoromethyl groups can enhance anti-inflammatory activity by modulating immune responses .

Case Study: In Vivo Efficacy

Experimental models have demonstrated that related compounds exhibit significant reductions in inflammatory markers in conditions like arthritis and colitis. These findings open avenues for further exploration of tert-butyl derivatives as anti-inflammatory agents .

Synthesis and Optimization

The synthesis of tert-butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its pharmacological profile.

Synthetic Route Overview

- Starting Materials : Utilize commercially available pyridine derivatives.

- Reagents : Employ coupling agents and protective groups to facilitate selective reactions.

- Purification : Use chromatographic techniques to isolate the desired product.

Optimization Strategies

Optimization often focuses on:

- Enhancing solubility and bioavailability.

- Reducing metabolic degradation.

- Increasing selectivity towards target proteins.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Differences :

- Pyridine substituents: 5-bromo (Br) and 3-dimethoxymethyl instead of 3-Cl and 5-CF₃.

- Heterocyclic amine: Pyrrolidine (5-membered ring) vs. piperidine (6-membered).

- Implications :

tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

- Key Differences :

- Pyridine substituent: 5-methyl (CH₃) instead of 3-Cl and 5-CF₃.

- Implications: The methyl group is electron-donating, increasing pyridine basicity and reducing resistance to oxidative metabolism.

Heterocyclic Ring Variations

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Key Differences :

- Pyrrolidine (5-membered) replaces piperidine.

- This compound (CAS: 1417793-56-6) has been discontinued, suggesting inferior performance or stability compared to the piperidine analog .

tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate

- Key Differences :

- Direct attachment of pyridinyloxy to piperidine position 4 (vs. methylene bridge at position 3).

- Implications :

Functional Group Modifications

tert-Butyl 3-(((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Key Differences :

- Incorporates a boronate ester at pyridine position 3.

- Implications :

- Enables Suzuki-Miyaura cross-coupling for further functionalization, a feature absent in the target compound. This highlights its utility in modular synthesis pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.